molecular formula C13H17Cl2NO B1419690 [1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol CAS No. 864409-93-8

[1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol

Cat. No.: B1419690
CAS No.: 864409-93-8
M. Wt: 274.18 g/mol
InChI Key: XCBYSNDBBPTXMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol: is a chemical compound that features a piperidine ring substituted with a 2,4-dichlorobenzyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol typically involves the reaction of 2,4-dichlorobenzyl chloride with piperidine, followed by the introduction of a hydroxymethyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group in [1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the hydroxymethyl group, yielding the corresponding piperidine derivative.

Substitution: The 2,4-dichlorobenzyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: [1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound has potential applications in the development of biologically active molecules, including pharmaceuticals. Its structural features allow it to interact with various biological targets.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of drugs targeting neurological disorders.

Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of [1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its potential as a modulator of neurological pathways is of particular interest.

Comparison with Similar Compounds

    2,4-Dichlorobenzyl alcohol: Shares the 2,4-dichlorobenzyl group but lacks the piperidine ring.

    Piperidine derivatives: Compounds with similar piperidine structures but different substituents.

Uniqueness:

  • The combination of the 2,4-dichlorobenzyl group and the piperidine ring in [1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol provides unique reactivity and potential biological activity not found in simpler analogs.
  • Its ability to undergo various chemical reactions and its potential applications in multiple fields make it a versatile and valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

[1-[(2,4-dichlorophenyl)methyl]piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO/c14-12-4-3-11(13(15)6-12)8-16-5-1-2-10(7-16)9-17/h3-4,6,10,17H,1-2,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBYSNDBBPTXMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=C(C=C2)Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol
Reactant of Route 2
Reactant of Route 2
[1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol
Reactant of Route 3
Reactant of Route 3
[1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol
Reactant of Route 4
Reactant of Route 4
[1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
[1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol
Reactant of Route 6
Reactant of Route 6
[1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.